(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid
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Overview
Description
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amine group, followed by the introduction of the carboxylic acid groups and the methyl group at the appropriate positions. The reaction conditions often involve the use of protecting groups, such as carbobenzyloxy (Cbz), and various reagents to achieve the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
(2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups allow it to bind selectively to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4S)-1-Cbz-4-methyl-piperidine-2-dicarboxylic acid include other piperidine derivatives and compounds with similar stereochemistry and functional groups. Examples include:
- (2R,4S)-4-methyl-piperidine-2-carboxylic acid
- (2R,4S)-1-Boc-4-methyl-piperidine-2-dicarboxylic acid
- (2R,4S)-4-methyl-piperidine-2,6-dicarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(13(9-11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHYCTGYIQOAJQ-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@H](C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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